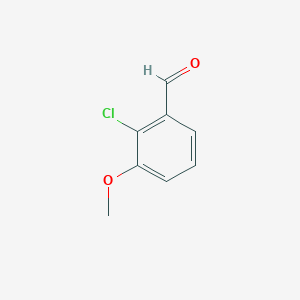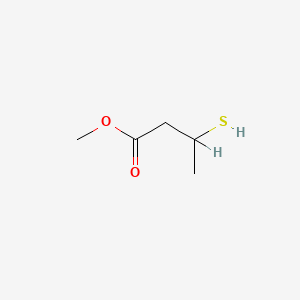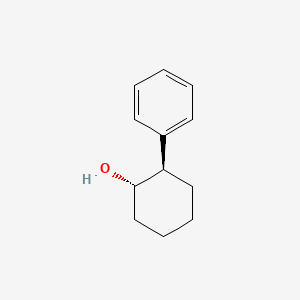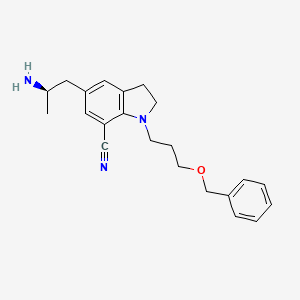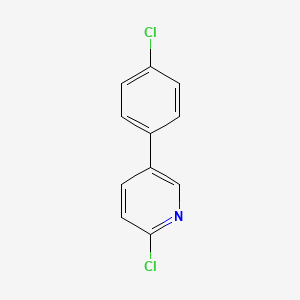
2-Chloro-5-(4-chlorophenyl)pyridine
概要
説明
“2-Chloro-5-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 76053-48-0. It has a molecular weight of 224.09 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .
Molecular Structure Analysis
The linear formula of “this compound” is C11H7Cl2N . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
The melting point of “this compound” is between 104-108 degrees Celsius .
科学的研究の応用
Structural and Synthetic Applications
Research on compounds related to 2-Chloro-5-(4-chlorophenyl)pyridine often explores their structural characteristics and synthetic potential. For example, studies have focused on the synthesis of derivatives through reactions like the Pd-catalyzed Suzuki cross-coupling, revealing insights into their reactivity and electronic properties. These derivatives demonstrate varied yields and have been analyzed for their electronic and non-linear optical properties, indicating potential applications in materials science and electronics (Nazeer et al., 2020)[https://consensus.app/papers/arylation-2bromo4chlorophenyl2bromobutanoate-nazeer/25a61d5a7de258c296d29de93429a804/?utm_source=chatgpt].
Optical and Electronic Properties
Investigations into the optical and electronic properties of this compound derivatives have shown significant potential. Studies involving pyrazolo pyridine derivatives have reported their structural, optical, and junction characteristics, highlighting their applications in fabricating heterojunctions and as photosensors due to their distinct optical energy gaps and diode characteristics (Zedan et al., 2020)[https://consensus.app/papers/junction-characteristics-pyrazolo-pyridine-derivatives-zedan/ab3571eb227d536cba8fa67653041acd/?utm_source=chatgpt].
Antitumor Evaluation
Derivatives of this compound have been synthesized and evaluated for their antitumor properties. These compounds have been assessed for their inhibitory activities against topoisomerases, with some showing significant topoisomerase II inhibitory activity, suggesting their potential as antitumor agents (Thapa et al., 2012)[https://consensus.app/papers/design-synthesis-antitumor-evaluation-246triaryl-thapa/80c52310029653efb018361af586fa55/?utm_source=chatgpt].
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been explored for their antimicrobial and antifungal activities. Research indicates that certain derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating their potential as antimicrobial and antifungal agents (Bhuva et al., 2015)[https://consensus.app/papers/synthesis-spectral-studies-antibacterial-antifungal-bhuva/162eb477ab8853ada318196f823f284c/?utm_source=chatgpt].
Liquid Crystalline Compounds
A novel synthesis of liquid crystalline compounds incorporating 2-(4-alkylphenyl)pyridines, which are structurally related to this compound, has been reported. These compounds exhibit regioselective properties and have potential applications in the field of materials science, particularly in the development of liquid crystal displays (Chia et al., 2001)[https://consensus.app/papers/novel-synthesis-liquid-crystalline-compounds-chia/a4f13ae12a94527b940362aa0e86f141/?utm_source=chatgpt].
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects .
生化学分析
Biochemical Properties
2-Chloro-5-(4-chlorophenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects. For instance, its presence in the mitochondria can impact cellular energy production and metabolic processes .
特性
IUPAC Name |
2-chloro-5-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKONLQEWVLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434538 | |
| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76053-48-0 | |
| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

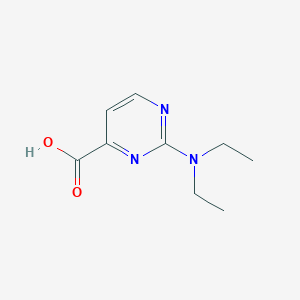
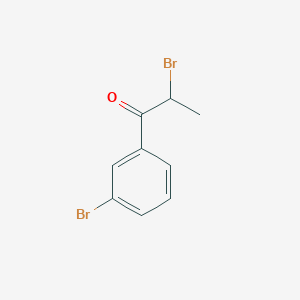
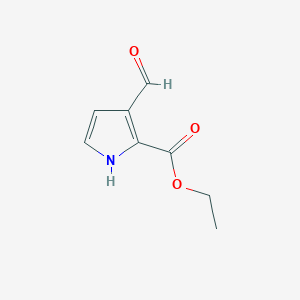
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)
